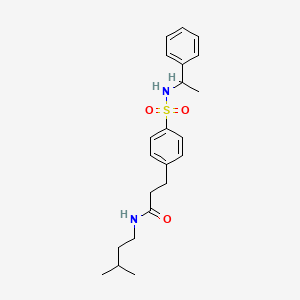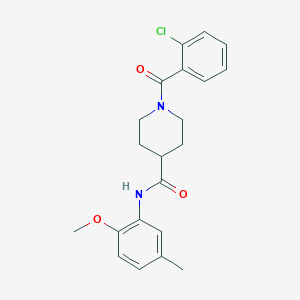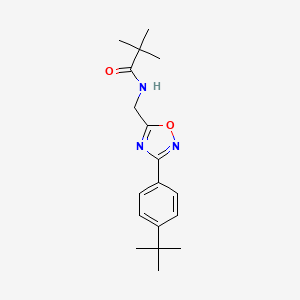
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as TBOA, it is a potent inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain.
Wirkmechanismus
TBOA works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is primarily responsible for the reuptake of glutamate from the synaptic cleft, and its inhibition by TBOA leads to increased levels of glutamate in the synapse. This can lead to enhanced synaptic transmission and potentially improved cognitive function.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, it has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, TBOA has been shown to have neuroprotective effects, particularly in the context of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TBOA is its potency as a glutamate transporter inhibitor, which makes it a useful tool for studying the role of glutamate in neurological disorders. However, its potency can also be a limitation, as high concentrations of TBOA can lead to non-specific effects and potential toxicity. Additionally, TBOA has a relatively short half-life in vivo, which can make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several future directions for research on TBOA. One area of interest is the development of more selective glutamate transporter inhibitors, which could potentially have fewer off-target effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying TBOA's neuroprotective effects, particularly in the context of ischemic stroke. Finally, TBOA's potential as a tool for studying the role of glutamate in neurological disorders such as epilepsy and Alzheimer's disease should continue to be explored.
Synthesemethoden
The synthesis of TBOA involves several steps, including the reaction of 4-tert-butylbenzyl chloride with sodium azide to form 4-tert-butylphenyl azide. The resulting compound is then reacted with ethyl glyoxylate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with pivaloyl chloride to form the desired compound, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, TBOA increases the concentration of glutamate in the synapse, which can lead to enhanced synaptic transmission and potentially improved cognitive function.
Eigenschaften
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)13-9-7-12(8-10-13)15-20-14(23-21-15)11-19-16(22)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRCRKVZASJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


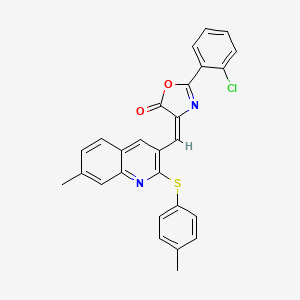
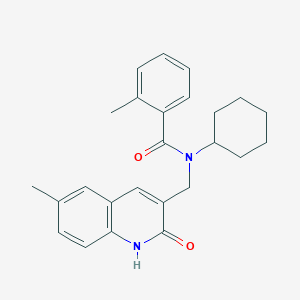

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

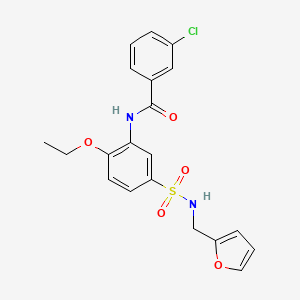
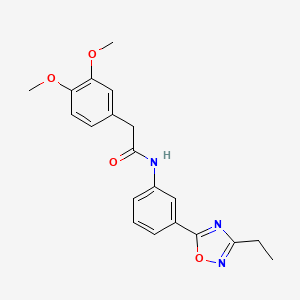


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
